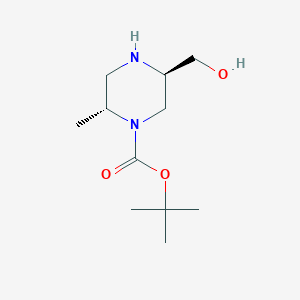

(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

描述

Chemical Identity and Structural Characterization

Molecular Structure and Stereochemistry

The compound features a six-membered piperazine ring with distinct stereochemical configurations at the 2nd and 5th positions (2R,5R). Key structural elements include:

- Piperazine backbone : A saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

- Substituents :

- A tert-butoxycarbonyl (Boc) group at the 1-position nitrogen.

- A hydroxymethyl (-CH2OH) group at the 5-position.

- A methyl (-CH3) group at the 2-position.

The stereochemistry is critical for its interactions in biological systems. The (2R,5R) configuration ensures spatial alignment optimizes hydrogen bonding and van der Waals interactions in enzyme-binding pockets.

Molecular Formula : C11H22N2O3

Molecular Weight : 230.30 g/mol.

Physicochemical Properties

The Boc group enhances lipophilicity, while the hydroxymethyl group contributes to polar interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3) :

13C NMR :

- 155.8 ppm (Boc carbonyl), 79.5 ppm (tert-butyl quaternary carbon), 65.2 ppm (C5-hydroxymethyl).

Infrared (IR) Spectroscopic Properties

| Band (cm⁻¹) | Assignment |

|---|---|

| 3400–3200 | O-H stretch (hydroxyl) |

| 1685 | C=O stretch (Boc group) |

| 1250 | C-O-C stretch (ester) |

| 1160 | C-N stretch (piperazine) |

The IR spectrum confirms functional groups and hydrogen bonding via broad hydroxyl absorption.

Mass Spectrometric Analysis

Crystallographic Data

No single-crystal X-ray data is publicly available. Computational models predict a chair conformation for the piperazine ring, with substituents in equatorial positions to minimize steric strain.

Structure-Activity Relationships in Piperazine-1-carboxylate Derivatives

Piperazine derivatives exhibit modulated bioactivity based on substituent patterns:

- Boc Group : Enhances metabolic stability by protecting the amine from oxidation.

- Hydroxymethyl Group : Increases solubility and enables further functionalization (e.g., glycosylation).

- Methyl Group : Steric effects influence receptor binding selectivity; (2R) configuration avoids clashes in chiral environments.

Comparative studies show that replacing the C5-hydroxymethyl with bulkier groups (e.g., phenyl) reduces solubility but improves affinity for hydrophobic targets.

属性

IUPAC Name |

tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHKRKFPKUAHGF-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121326 | |

| Record name | 1-Piperazinecarboxylic acid, 5-(hydroxymethyl)-2-methyl-, 1,1-dimethylethyl ester, (2R,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403898-64-5 | |

| Record name | 1-Piperazinecarboxylic acid, 5-(hydroxymethyl)-2-methyl-, 1,1-dimethylethyl ester, (2R,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403898-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 5-(hydroxymethyl)-2-methyl-, 1,1-dimethylethyl ester, (2R,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of (2R,5R)-2-Methylpiperazine

- Starting from the (2R,5R)-2-methylpiperazine or its hydrochloride salt, the amine functionalities are protected using tert-butyl dicarbonate.

- Reaction is typically conducted in methanol with triethylamine as the base.

- Temperature control is critical: initial cooling to 0°C followed by gradual warming to 50°C over 18 hours.

- The intermediate formed is (2R,5R)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate with a reported yield of approximately 75%.

Introduction of Hydroxymethyl Group

- The hydroxymethyl group at the 5-position is introduced via reductive amination:

- React the Boc-protected piperazine with formaldehyde.

- Use reducing agents such as sodium cyanoborohydride or sodium borohydride.

- This step ensures selective functionalization at the 5-position while preserving stereochemistry.

- Alternatively, nucleophilic substitution reactions under controlled conditions in tetrahydrofuran (THF) with sodium hydroxide have been reported.

Reaction with Benzyl Chloroformate for Further Functionalization

- In some synthetic routes, the compound undergoes reaction with benzyl chloroformate in the presence of sodium hydroxide in THF and water at low temperatures (0-10°C).

- This yields derivatives such as 1-benzyl 4-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate with yields around 87%.

Experimental Data and Yields

Detailed Experimental Procedures

Boc Protection Procedure

- Dissolve (2R,5R)-5-methyl-piperazin-2-yl-methanol hydrochloride (20 g, 119 mmol) in methanol (96 mL) at 0°C.

- Add triethylamine (48.7 mL, 357 mmol) dropwise.

- Add tert-butyl dicarbonate (61 g, 280 mmol) dissolved in methanol (145 mL) over 30 minutes.

- Maintain temperature below 10°C for 1 hour, then warm to ambient temperature over 1 hour.

- Heat to 50°C for 18 hours.

- Concentrate the reaction mixture, dissolve residue in ethanol, add aqueous sodium hydroxide, and heat at 100°C for 18 hours.

- Neutralize, extract with chloroform, dry, and concentrate to yield the Boc-protected compound as a colorless solid.

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography using gradients of ethyl acetate and petroleum ether.

- The final product is obtained as a colorless oil or solid, depending on the derivative.

- Characterization includes ^1H NMR spectroscopy, confirming chemical shifts consistent with the expected structure and stereochemistry.

- Mass spectrometry (ES+) confirms molecular ion peaks corresponding to the compound minus the Boc group or other protecting groups.

Summary Table of Key Preparation Steps

| Step No. | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (2R,5R)-2-methylpiperazine hydrochloride | Boc2O, triethylamine, MeOH, 0-50°C, 18 h | Boc-protected piperazine | 75 | Colorless solid |

| 2 | Boc-protected piperazine | Formaldehyde, NaBH3CN or NaBH4, RT | Hydroxymethylated piperazine | Not specified | Reductive amination |

| 3 | Boc-protected piperazine | Benzyl chloroformate, NaOH, THF/water, 0-10°C | Benzyl carbamate derivative | 87 | Colorless oil |

| 4 | Boc-protected hydroxymethyl piperazine | Alkylation with chloro-indolyl ethanone, TEA, THF, 65°C | Functionalized piperazine | 75 | Purified by chromatography |

化学反应分析

Ester Hydrolysis and Deprotection

The tert-butyl ester serves as a protective group that can be removed under acidic or basic conditions. Hydrolysis regenerates the free piperazine carboxylic acid, enabling further functionalization:

-

Reagents/Conditions : Aqueous NaOH (1 M), ethanol/water, 100°C .

-

Product : (2R,5R)-5-(Hydroxymethyl)-2-methylpiperazine.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Ester hydrolysis | NaOH, H₂O/EtOH | 100°C, 18 h | Free piperazine derivative | 75% |

Acylation and Carbamate Formation

The hydroxymethyl group and secondary amine participate in nucleophilic reactions:

Benzylation via Chloroformate

-

Product : 1-Benzyl 4-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Benzyl chloroformate, NaOH | 0–10°C, 1 h | Bis-carbamate derivative | 87% |

Alkylation with Chloroacetone Derivatives

-

Reagents : 2-Chloro-1-(6-chloro-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone, triethylamine in THF .

-

Product : (2R,5R)-4-[2-(6-Chloro-3,3-dimethyl-2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-5-hydroxymethyl-2-methylpiperazine-1-carboxylate.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be oxidized to a carboxylic acid:

-

Reagents : Jones reagent (CrO₃/H₂SO₄) or KMnO₄.

-

Product : (2R,5R)-tert-Butyl 5-(carboxy)-2-methylpiperazine-1-carboxylate.

-

Mechanism : Sequential oxidation of –CH₂OH to –COOH via aldehyde intermediates.

Stereochemical Considerations

The (2R,5R) configuration influences reaction outcomes:

-

Epimerization Risk : Basic conditions may cause racemization at stereocenters, but controlled pH (e.g., neutral or mildly acidic) preserves stereochemistry .

-

Chiral Auxiliary Role : The tert-butyl group stabilizes intermediates during asymmetric synthesis .

Functional Group Compatibility

-

Hydroxymethyl Group : Participates in esterification, etherification, and oxidation.

-

Piperazine Nitrogen : Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).

-

tert-Butyl Ester : Stable under basic conditions but labile in strong acids .

Mechanistic Highlights

-

Nucleophilic Substitution : The hydroxymethyl group reacts with electrophiles (e.g., chloroformates) via SN₂ mechanisms .

-

Acid-Catalyzed Ester Cleavage : Protonation of the carbonyl oxygen facilitates tert-butyl group removal .

This compound’s versatility makes it valuable in medicinal chemistry for constructing peptidomimetics and enzyme inhibitors. Its stereospecific reactivity ensures precise control over synthetic pathways, as demonstrated in high-yield transformations .

科学研究应用

Medicinal Chemistry

Antidepressant and Anxiolytic Potential

Research indicates that piperazine derivatives, including (2R,5R)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, exhibit promising antidepressant and anxiolytic activities. These compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can enhance selectivity and potency against specific receptors .

Case Study: Synthesis of Novel Antidepressants

A study focused on synthesizing new antidepressant candidates utilized this compound as a key intermediate. The research demonstrated that derivatives of this compound exhibited significant binding affinity for serotonin receptors, suggesting its utility in developing next-generation antidepressants .

Organic Synthesis

Building Block in Chemical Synthesis

This compound serves as an important building block in organic synthesis due to its versatile functional groups. Its hydroxymethyl and carboxylate functionalities allow for further derivatization, facilitating the synthesis of complex molecules. For instance, it can be employed in the preparation of various piperazine-based pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Intermediate for drugs | Used to synthesize piperazine derivatives |

| Agri-chemical synthesis | Serves as a precursor for herbicides and pesticides |

| Functionalization | Hydroxymethyl group allows for diverse reactions |

Therapeutic Uses

Potential in Cancer Treatment

Emerging research suggests that piperazine derivatives may exhibit anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells through modulation of cellular signaling pathways. This aspect opens avenues for further exploration in oncology .

Case Study: Anticancer Activity Evaluation

In a recent study, the anticancer activity of several piperazine derivatives was evaluated using various cancer cell lines. The results indicated that compounds derived from this compound showed significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential therapeutic applications .

作用机制

The mechanism of action of (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS: 2375424-00-1)

- Applications : Used in analogous drug discovery workflows but may exhibit distinct pharmacokinetic profiles due to stereochemical mismatches with biological targets .

Substituent-Modified Analogs

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS: 1240586-48-4)

tert-Butyl (2S,5R)-2-ethyl-5-methylpiperazine-1-carboxylate (CAS: Not listed)

- Structure : Incorporates an ethyl group at position 2 instead of methyl.

- Significance : The bulkier ethyl group may sterically hinder interactions in enzyme active sites, reducing potency compared to the methyl variant .

Functional Group Variations

Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS: 2584980-97-0)

- Structure : Substitutes the tert-butyl group with a benzyl carbamate.

- Properties: Stability: Benzyl groups are more labile under hydrogenolysis conditions, enabling selective deprotection. Applications: Preferred in synthetic steps requiring orthogonal protecting group strategies .

Research Findings and Structural Insights

- Crystal Packing: Piperazine derivatives like tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (C₂₀H₂₇N₅O₃) exhibit chair conformations in the piperazine ring, with intramolecular hydrogen bonds (e.g., O–H⋯N) stabilizing the structure. Such interactions are critical for maintaining rigidity in drug-receptor complexes .

- Stereochemical Impact : The (2R,5R) configuration in the target compound enables optimal hydrogen bonding networks compared to (2S,5S) isomers, as evidenced by crystallographic data .

生物活性

(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, with a CAS number of 1403898-64-5, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and a hydroxymethyl substituent, which may influence its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 230.31 g/mol

- Boiling Point : Approximately 330.8 °C (predicted) .

- Density : 1.050 g/cm³ (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural features suggest potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like activity in animal models, potentially through modulation of serotonin levels.

- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Positive effects in animal models | |

| Neuroprotective | Reduced oxidative stress in neuronal cells | |

| Antimicrobial | Effective against certain bacterial strains |

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 230.31 g/mol |

| Boiling Point | 330.8 °C (predicted) |

| Density | 1.050 g/cm³ (predicted) |

Case Studies

- Antidepressant Activity Study :

- Neuroprotective Effects :

- Antimicrobial Efficacy :

常见问题

Basic Research Questions

Q. What are optimized synthetic routes for preparing (2R,5R)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine carboxylates are synthesized via refluxing piperazine derivatives with halides or activated pyrimidines in 1,4-dioxane or THF, using potassium carbonate as a base (80–91% yields) . Microwave-assisted reactions (e.g., 100°C for 3 hours) can enhance efficiency, as seen in palladium-catalyzed cross-couplings . Key steps include protecting group strategies (e.g., Boc) and stereochemical control via chiral starting materials or resolution techniques.

Q. How is the compound purified, and what analytical methods confirm its identity?

- Methodological Answer : Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane . Final characterization uses:

- LCMS : To verify molecular weight (e.g., m/z 372.2 [M+H]+ observed in similar derivatives) .

- NMR : 1H/13C NMR resolves stereochemistry; for example, tert-butyl signals appear at δ 1.46 ppm (singlet, 9H), and piperazine protons resonate between δ 3.0–3.5 ppm .

- X-ray crystallography : Confirms absolute configuration, as demonstrated for analogs like tert-butyl 4-(2-hydroxyphenylpyrimidinyl)piperazine-1-carboxylate (monoclinic, P21/n space group) .

Q. What are standard handling and storage protocols for this compound?

- Methodological Answer : Store in a sealed container under inert atmosphere (N2/Ar) at room temperature, protected from light and moisture . Safety data indicate acute oral toxicity (Category 4, H302), requiring PPE (gloves, goggles) and fume hood use during handling . Avoid strong acids/bases and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How does stereochemistry (2R,5R) influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The stereochemistry affects steric and electronic environments. For instance, the hydroxymethyl group at C5 may participate in hydrogen bonding, directing regioselective substitutions. In analogs, bulky tert-butyl groups at C2 hinder axial approach of reagents, favoring equatorial reaction pathways . Comparative studies using (2S,5S) or racemic mixtures can validate stereochemical impacts on reaction kinetics .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or LCMS adducts)?

- Methodological Answer :

- NMR anomalies : Use deuterated solvents (CDCl3, DMSO-d6) to eliminate solvent artifacts. Variable-temperature NMR can clarify dynamic processes (e.g., rotameric equilibria) .

- LCMS adducts : Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts. High-resolution MS (HRMS) confirms exact mass .

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, as done for tert-butyl 4-(2-hydroxyphenylpyrimidinyl)piperazine-1-carboxylate (R-factor = 0.050) .

Q. How is this compound utilized as an intermediate in multi-step drug synthesis?

- Methodological Answer : It serves as a key building block in pharmaceuticals:

- Stepwise functionalization : The hydroxymethyl group can be oxidized to a carboxylic acid or coupled with boronic acids via Suzuki-Miyaura reactions .

- Deprotection : Treatment with HCl/dioxane removes the Boc group, generating a free piperazine for further alkylation/acylation .

- Case study : Pfizer’s patent EP4219464A1 uses analogous tert-butyl piperazine carboxylates to synthesize kinase inhibitors, highlighting coupling with pyrazine derivatives .

Q. What catalytic systems improve enantioselective synthesis of this compound?

- Methodological Answer : Chiral catalysts enhance stereocontrol:

- Iridium complexes : Enable asymmetric hydrogenation of imine intermediates (e.g., 66% yield, 92% ee in related piperazines) .

- Organocatalysts : Thiourea catalysts promote dynamic kinetic resolution in nucleophilic substitutions .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester groups in racemic mixtures .

Notes

- Stereochemical Emphasis : Rigorous characterization (NMR, X-ray) is critical for confirming (2R,5R) configuration.

- Safety : Adhere to GHS protocols for handling reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。